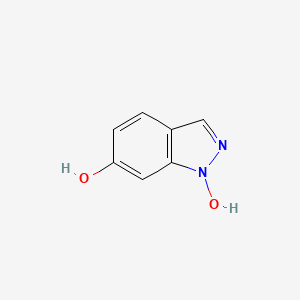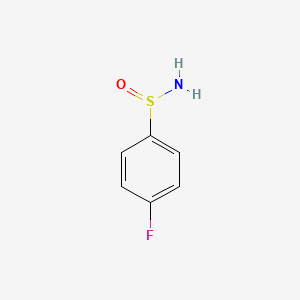
4,7-Dibromocinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dibromocinnoline is a halogenated heterocyclic compound that belongs to the cinnoline familyThe presence of bromine atoms at the 4 and 7 positions of the cinnoline ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,7-Dibromocinnoline can be synthesized through several methods. One common approach involves the bromination of cinnoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent like chloroform or dichloromethane at room temperature .
Another method involves the transhalogenation of 4,7-dichlorocinnoline with a brominating agent. This reaction can be carried out using hydrobromic acid in acetic acid as the solvent .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, concentration, and reaction time. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dibromocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: this compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium alkoxides, amines, or thiols in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products Formed
Substitution Products: Amino, thio, or alkoxy derivatives of cinnoline.
Oxidation Products: 4,7-Dibromoquinoline.
Coupling Products: Biaryl compounds with various substituents.
Applications De Recherche Scientifique
4,7-Dibromocinnoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,7-dibromocinnoline and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The bromine atoms can participate in halogen bonding, which enhances the binding affinity of the compound to its molecular targets. Additionally, the heterocyclic structure allows for π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dichlorocinnoline: Similar in structure but less reactive due to the presence of chlorine atoms instead of bromine.
4,7-Dibromoquinoline: An oxidized derivative with different electronic properties and reactivity.
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: A sulfur-nitrogen heterocycle with similar bromine substitution but different core structure.
Uniqueness
4,7-Dibromocinnoline is unique due to its specific substitution pattern and the presence of bromine atoms, which confer higher reactivity compared to its chlorinated analogs. This makes it a valuable intermediate in synthetic chemistry, particularly in reactions requiring high reactivity and selectivity .
Propriétés
Formule moléculaire |
C8H4Br2N2 |
|---|---|
Poids moléculaire |
287.94 g/mol |
Nom IUPAC |
4,7-dibromocinnoline |
InChI |
InChI=1S/C8H4Br2N2/c9-5-1-2-6-7(10)4-11-12-8(6)3-5/h1-4H |
Clé InChI |
JIWGLEKQCYLXMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)N=NC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B13110133.png)
![[1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine](/img/structure/B13110137.png)


![7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13110151.png)


![Isoxazolo[3,4-d]pyrimidine](/img/structure/B13110167.png)
![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13110170.png)
